molecular formula C13H11F3N2O B12067115 5-(3-Methoxyphenyl)-3-(trifluoromethyl)pyridin-2-amine

5-(3-Methoxyphenyl)-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B12067115
M. Wt: 268.23 g/mol
InChI Key: YVIYXDJPASXMMH-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-3-(trifluoromethyl)pyridin-2-amine: is a compound that features a trifluoromethyl group attached to a pyridine ring, along with a methoxyphenyl group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The methoxyphenyl group can also contribute to the compound’s overall activity by facilitating interactions with hydrophobic pockets within the target molecules .

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoromethyl group in 5-(3-Methoxyphenyl)-3-(trifluoromethyl)pyridin-2-amine imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to molecular targets. These characteristics make it a valuable compound in various scientific and industrial applications .

Biological Activity

5-(3-Methoxyphenyl)-3-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group and a methoxy-substituted phenyl ring. These modifications can enhance the compound's biological activity, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C13H11F3N2O, with a molecular weight of 268.23 g/mol. The trifluoromethyl group is known to improve lipophilicity and metabolic stability, while the methoxy group can influence the binding affinity to biological targets.

PropertyValue
Molecular FormulaC13H11F3N2O
Molecular Weight268.23 g/mol
IUPAC NameThis compound
InChI KeyYVIYXDJPASXMMH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the methoxyphenyl group facilitates interactions with hydrophobic regions within target proteins. This dual action may lead to increased potency and selectivity against various biological pathways.

Biological Activity Studies

Research into the biological activity of this compound has revealed several promising findings:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties. For example, it demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Anticancer Potential : In cellular assays, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells, suggesting potential as an anticancer agent .
  • Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown promise in inhibiting certain kinases that are critical in cancer progression .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Case Study 1 : A study conducted on S. aureus revealed that at concentrations ranging from 50 to 200 µM, the compound effectively inhibited bacterial growth, with complete inhibition observed at higher concentrations .
  • Case Study 2 : In vitro tests on cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
5-(3-Methoxyphenyl)-3-methylpyridin-2-amineLacks trifluoromethyl groupLower potency compared to target
5-(3-Methoxyphenyl)-3-difluoromethylpyridin-2-amineContains difluoromethyl insteadDifferent reactivity profile

Properties

Molecular Formula

C13H11F3N2O

Molecular Weight

268.23 g/mol

IUPAC Name

5-(3-methoxyphenyl)-3-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C13H11F3N2O/c1-19-10-4-2-3-8(5-10)9-6-11(13(14,15)16)12(17)18-7-9/h2-7H,1H3,(H2,17,18)

InChI Key

YVIYXDJPASXMMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(N=C2)N)C(F)(F)F

Origin of Product

United States

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